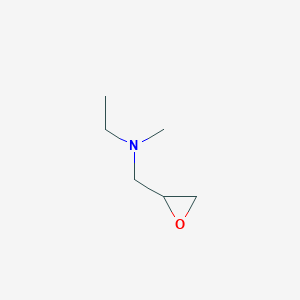

Ethyl(methyl)(oxiran-2-ylmethyl)amine

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYSYNWYAWBXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation via Nucleophilic Substitution on Epichlorohydrin

One of the most common and scalable methods to prepare Ethyl(methyl)(oxiran-2-ylmethyl)amine involves the nucleophilic substitution of epichlorohydrin with a secondary amine, specifically N-ethyl-N-methylamine.

Epichlorohydrin + N-ethyl-N-methylamine → this compound

- The reaction is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

- Potassium iodide (KI) is added as a catalyst to facilitate substitution.

- The solution is cooled to 0 °C initially to control reactivity, followed by stirring at elevated temperature (~40 °C) for approximately 24 hours.

- After completion, the reaction mixture is quenched with ice, saturated sodium bicarbonate, and diethyl ether to extract the product.

- The organic phase is washed, dried over sodium sulfate, filtered, and concentrated.

- Purification is achieved by column chromatography to yield the pure this compound as a yellowish oil with typical yields around 60%.

Spectroscopic Data for Confirmation:

- ^1H NMR (CDCl3, 300 MHz): Signals corresponding to aromatic protons (if benzyl groups are present), oxirane methine and methylene protons, and methyl and ethyl groups on the nitrogen.

- ^13C NMR (CDCl3, 75 MHz): Characteristic resonances for oxirane carbons (~60 ppm), and alkyl carbons attached to nitrogen.

- High-resolution mass spectrometry (HRMS) confirms molecular ion consistent with C11H16NO (m/z 178.1226 calculated, 178.1219 found).

This method is documented with detailed experimental conditions and characterization data, demonstrating reproducibility and scalability.

Alternative Synthetic Routes Involving Protected Amines and Ring Expansion

Another approach involves the preparation of protected nitrogen intermediates prior to ring expansion of oxirane to oxetane derivatives, which can be further transformed into aminomethyl oxiranes.

- Starting from protected amines (e.g., dibenzyl-protected nitrogen), the nitrogen is introduced before ring expansion.

- The ring expansion involves converting the oxirane ring to an oxetane ring, which can then be manipulated to introduce the amine functionality without hazardous azide intermediates.

- This method avoids the use of toxic azide compounds and reduces safety risks associated with their handling.

- The process includes fewer steps and requires less manipulation, improving efficiency and cost-effectiveness.

This approach is particularly relevant in the synthesis of oxetan-2-ylmethanamine intermediates but can be adapted for related oxiran-2-ylmethyl amines.

Reduction of Formylated Amines

A classical synthetic strategy involves the formylation of secondary amines followed by reduction:

- Ethyl(methyl)amine is reacted with formic acid esters (e.g., ethyl formate) to form N-formyl ethyl(methyl)amine intermediates.

- These formylated intermediates are then reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

- The reduction step is typically performed under reflux conditions for several hours.

- After reaction completion, acidic workup and pH adjustment are conducted, followed by distillation to isolate the target amine.

- Yields reported are moderate (~30%), with the product obtained as a colorless oil.

This method, while classical, is less commonly used for oxiran-2-ylmethyl amines due to the sensitivity of the epoxide ring to harsh reducing conditions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The nucleophilic substitution method on epichlorohydrin is the most practical and widely used approach for this compound due to its straightforwardness and good yield.

- Avoidance of hazardous azide intermediates is a major safety improvement in modern synthetic strategies, achieved by introducing protected amines prior to ring expansion.

- Reduction of formylated amines is less favored for epoxide-containing compounds due to potential ring opening or degradation under reducing conditions.

- Purification by column chromatography is generally necessary to obtain analytically pure products, especially when starting from crude reaction mixtures.

- The choice of solvent, temperature control, and inert atmosphere are critical parameters to optimize the reaction outcome.

- Spectroscopic and mass spectrometric data are essential for confirming the structure and purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl(methyl)(oxiran-2-ylmethyl)amine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated products.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, thiols, and alcohols under mild conditions (room temperature, neutral pH).

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: β-amino alcohols, thiol derivatives, and ethers.

Oxidation: Hydroxylated amines and oxides.

Reduction: Diols and corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Epoxide Chemistry

Ethyl(methyl)(oxiran-2-ylmethyl)amine is utilized in epoxide ring-opening reactions, which are crucial for synthesizing β-amino alcohols and other functionalized compounds. The compound's oxirane ring can be opened using various nucleophiles, leading to the formation of valuable intermediates in organic synthesis. For instance, studies have shown that the enantioselective ring-opening of oxiranes using amines can yield enantiomerically pure β-amino alcohols with high yields .

Table 1: Summary of Reaction Conditions for Epoxide Opening

| Nucleophile | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Primary amines | THF, 0–5 °C | 80-90 | Up to 89 |

| Secondary amines | Ambient temperature | 70-85 | Varies |

| Tertiary amines | Various solvents | 60-75 | Varies |

Pharmaceutical Applications

Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit cholinesterase-inhibiting activity, making them candidates for treating neurological disorders such as Alzheimer's disease. The synthesis of derivatives has been explored for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission .

Case Study: Inhibition Studies

A study conducted on various derivatives showed that certain modifications to the this compound structure significantly enhanced its inhibitory potency against cholinesterases. The results highlighted the importance of structural variations in optimizing pharmacological activity.

Material Science

Polymer Synthesis

this compound can serve as a building block for synthesizing polymers with unique properties. Its oxirane moiety allows for cross-linking reactions that can enhance the mechanical properties of polymeric materials. Research into its use in creating thermosetting resins has shown promising results, leading to materials with improved thermal stability and mechanical strength.

Environmental Chemistry

Degradation Studies

The compound's potential application in environmental chemistry has been explored through studies examining its degradation pathways under various conditions. Understanding how this compound behaves in environmental settings is crucial for assessing its safety and ecological impact.

Wirkmechanismus

The mechanism of action of Ethyl(methyl)(oxiran-2-ylmethyl)amine involves the nucleophilic attack on the oxirane ring, leading to ring-opening reactions. This compound can interact with various molecular targets, including enzymes and receptors, through its amine group. The pathways involved often include:

Nucleophilic Addition: The amine group can form covalent bonds with electrophilic centers in biological molecules.

Hydrolysis: The oxirane ring can be hydrolyzed to form diols, which can further participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Variations

The reactivity and properties of oxirane-containing amines are heavily influenced by substituents on the nitrogen atom. Key comparisons include:

| Compound Name | Substituents | Molecular Weight | Key Properties/Findings | Reference |

|---|---|---|---|---|

| Ethyl(methyl)(oxiran-2-ylmethyl)amine | Ethyl, methyl, oxiran-2-yl | ~115.17 (calc) | Tertiary amine; moderate steric bulk, high epoxy reactivity | - |

| N,N-diethyl-N-(oxiran-2-ylmethyl)amine | Diethyl, oxiran-2-yl | 182.15 | Low polymerization yield due to steric hindrance; forms low-MW polymers | |

| Benzyl(methyl)(oxiran-2-ylmethyl)amine | Benzyl, methyl, oxiran-2-yl | 177.24 | Aromatic substituent enhances electronic effects; potential for bioactivity | |

| Methyl(oxiran-2-yl)methylamine | Methyl, isopropyl, oxiran-2-yl | 129.20 (calc) | Bulky isopropyl group reduces reactivity in ring-opening reactions |

Key Observations :

Reactivity: Oxirane vs. Thiirane Derivatives

Replacing the oxygen atom in the oxirane ring with sulfur (thiirane) significantly alters reactivity:

- N,N-diethyl-N-(thiiran-2-ylmethyl)amine (thiirane analog of ): Forms high-molecular-weight polymers with non-crystalline structures. Higher polymerizability compared to oxirane derivatives due to sulfur’s lower electronegativity and reduced ring strain .

Reactivity in Ring-Opening Reactions

Epoxide-containing amines participate in nucleophilic ring-opening reactions. Steric and electronic factors dictate pathway selectivity:

- Steric Hindrance : In reactions with framework amines, bulky glycidyl sulfonamides (e.g., $ N\text{-(oxiran-2-ylmethyl)} $-$ N $-phenylbenzenesulfonamide) exhibit low reactivity in 1:2 reagent ratios due to steric clashes .

- Eugenol Derivatives: Oxiran-2-ylmethyl-substituted eugenol analogs (e.g., compound 2c in ) show higher toxicity (50% viability loss) compared to esters with smaller substituents, highlighting the role of substituent size in bioactivity .

Polymerization Behavior

- N,N-diethyl-N-(oxiran-2-ylmethyl)amine ():

- Polymerizes poorly with initiators like $ \text{ZnEt}2/\text{H}2\text{O} $, yielding low-MW products (<10% yield).

- Contrasts with thiirane analogs, which form high-MW polymers under similar conditions.

- Tris(oxiran-2-ylmethyl)amine ():

- Used in epoxy resin formulations for functionalized wood.

- Fills porous structures, enhancing mechanical strength but reducing flexibility compared to pure epoxy .

Biologische Aktivität

Ethyl(methyl)(oxiran-2-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features an oxirane ring, which is known for its reactivity and ability to interact with various biological targets. Its structure can be represented as follows:

- Molecular Formula : C₇H₁₅NO

- SMILES Notation : CCOC(C1CO1)N(C)C

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The oxirane moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antibacterial properties. For instance, derivatives of oxirane have shown activity against multi-drug resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : A structure-activity relationship (SAR) study indicated that modifications in the oxirane structure could enhance cytotoxic effects against various cancer cell lines. Compounds with similar functionalities have demonstrated significant inhibitory effects on cell proliferation in vitro .

- Neuroprotective Effects : Some studies suggest that compounds featuring oxirane rings can inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's . The potential neuroprotective effects stem from the ability to reduce amyloid-beta aggregation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxirane derivatives, including this compound. The results indicated that certain modifications led to improved activity against resistant bacterial strains, suggesting a promising avenue for antibiotic development.

Case Study 2: Cytotoxic Activity Against Cancer Cells

In vitro assays demonstrated that this compound and its analogs exhibited significant cytotoxicity against multiple cancer cell lines. The IC₅₀ values were consistently in the sub-micromolar range, indicating strong potential for therapeutic applications in oncology.

Case Study 3: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms revealed that this compound could inhibit AChE effectively, which plays a crucial role in the pathophysiology of Alzheimer's disease. This inhibition leads to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl(methyl)(oxiran-2-ylmethyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of epichlorohydrin using ethylmethylamine. A critical step involves controlling the molar ratio of reactants (e.g., 1:1 vs. 1:2 ratios) to minimize side reactions like over-alkylation. Cyclization in the presence of organic amine bases (e.g., triethylamine) in solvents like THF or DMF is recommended . Reaction temperature (20–50°C) and pH (neutral to slightly basic) should be monitored to prevent epoxide hydrolysis. Kinetic studies using NMR or HPLC can track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm the presence of the oxirane ring (δ ~2.5–3.5 ppm for epoxide protons) and alkylamine groups.

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns.

- Chromatography : HPLC or GC with polar columns (e.g., Zorbax SB-C18) can assess purity. Cross-reference with NIST database entries for epoxide-amine adducts to validate spectral assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Ventilation : Ensure adequate airflow to prevent inhalation of vapors; monitor airborne concentrations with OSHA-compliant sensors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines. Review SDS sheets for specific first-aid measures .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The steric bulk of the ethylmethyl group reduces nucleophilicity at the amine center, favoring regioselective attack at the less hindered epoxide carbon. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, varying substituents on the epoxide (e.g., aryl vs. alkyl) and using chiral amines (e.g., (R)-tetrahydrofuran-2-yl-methylamine) can probe enantioselectivity . Compare kinetic data (rate constants) under different conditions to isolate steric vs. electronic contributions.

Q. What strategies resolve contradictions in reported catalytic activity of this compound-derived complexes?

- Methodological Answer : Discrepancies may arise from ligand-metal coordination modes or solvent effects. To address this:

- Spectroscopic Analysis : Use X-ray crystallography or EXAFS to determine binding geometry.

- Catalytic Screening : Test complexes in standardized reactions (e.g., Suzuki coupling) under inert atmospheres to exclude oxidative deactivation.

- Solvent Polarity Studies : Compare turnover frequencies in polar (DMSO) vs. nonpolar (toluene) solvents. Reference studies on analogous ligands (e.g., bis[(6-methylpyridin-2-yl)methyl]amine) to identify trends .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use software like EPI Suite to estimate biodegradability (BIOWIN scores) and bioaccumulation potential.

- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- Toxicity Profiling : Cross-reference with databases like PubChem to identify structural alerts (e.g., epoxide reactivity) linked to genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.